N-Acetyl-3,5-dinitro-l-tyrosine
Overview
Description
N-Acetyl-3,5-dinitro-l-tyrosine is a derivative of the amino acid tyrosine. It is known for its role as a pepsin inhibitor and has been utilized in various biochemical studies to understand enzyme-substrate interactions .
Mechanism of Action
Target of Action
N-Acetyl-3,5-dinitro-l-tyrosine is primarily a pepsin inhibitor . Pepsin is a crucial enzyme in the stomach that breaks down proteins into smaller peptides. By inhibiting pepsin, this compound can affect protein digestion.
Mode of Action
The compound interacts with the active center of the pepsin enzyme , specifically the substrate-binding region . This interaction inhibits the enzyme’s ability to hydrolyze proteins, thereby reducing the breakdown of proteins into smaller peptides.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of pepsin activity . This can lead to a decrease in protein digestion in the stomach. The cellular effects can include changes in the cells of the stomach lining, as these cells produce and release pepsin.
Biochemical Analysis
Biochemical Properties
N-Acetyl-3,5-dinitro-l-tyrosine is known to interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine typically involves the nitration of N-Acetyl-l-tyrosine. The process begins with the acetylation of l-tyrosine to form N-Acetyl-l-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3,5-dinitro-l-tyrosine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.
Major Products
Reduction: The major products are N-Acetyl-3,5-diamino-l-tyrosine.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Scientific Research Applications
N-Acetyl-3,5-dinitro-l-tyrosine has several applications in scientific research:
Molecular Biology: Employed in studies involving protein synthesis and energy metabolism due to its structural similarity to tyrosine.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes.
Industrial Applications: Potential use in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-l-tyrosine: A precursor in the synthesis of N-Acetyl-3,5-dinitro-l-tyrosine, used in studies of protein synthesis and energy metabolism.
3,5-Dinitro-l-tyrosine: Similar in structure but lacks the acetyl group, used in biochemical studies.
N-Acetyl-5-chloro-3-nitro-l-tyrosine: Another derivative with different substituents, used in crystallographic studies.
Uniqueness
This compound is unique due to its dual nitro groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in enzyme inhibition studies and as a reagent in various chemical reactions .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKZKLOBRPCKTF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021071 | |
Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-00-4 | |
Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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